molecular formula C12H15NO3 B13497741 2-[3-(Benzyloxy)azetidin-1-yl]acetic acid

2-[3-(Benzyloxy)azetidin-1-yl]acetic acid

Cat. No.: B13497741
M. Wt: 221.25 g/mol
InChI Key: DFCOQYJEUBAKNN-UHFFFAOYSA-N
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Description

2-[3-(Benzyloxy)azetidin-1-yl]acetic acid is a compound that belongs to the class of azetidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.

Industrial Production Methods

While specific industrial production methods for 2-[3-(Benzyloxy)azetidin-1-yl]acetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Benzyloxy)azetidin-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The azetidine ring can be reduced to form saturated amines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Saturated amines.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

2-[3-(Benzyloxy)azetidin-1-yl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Benzyloxy)azetidin-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the azetidine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Benzyloxy)azetidin-1-yl]acetic acid stands out due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This unique structural feature allows for the exploration of new chemical space and the development of novel compounds with potentially enhanced properties .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

2-(3-phenylmethoxyazetidin-1-yl)acetic acid

InChI

InChI=1S/C12H15NO3/c14-12(15)8-13-6-11(7-13)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)

InChI Key

DFCOQYJEUBAKNN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC(=O)O)OCC2=CC=CC=C2

Origin of Product

United States

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